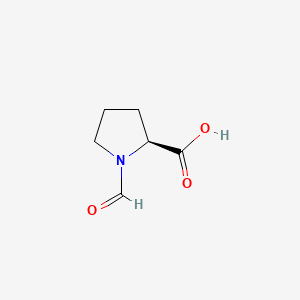

1-Formyl-L-proline

Description

The exact mass of the compound this compound is 143.058243149 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-formylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRGOURKDLAOT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316150 | |

| Record name | 1-Formyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-83-4, 67985-73-3 | |

| Record name | 1-Formyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Formyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-formylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Formyl-L-proline

Foreword: The Scientific Imperative of N-Formyl-L-proline

In the landscape of modern drug development and chemical biology, precision is paramount. The modification of fundamental biomolecules, such as amino acids, provides a powerful toolkit for probing and manipulating biological systems. 1-Formyl-L-proline, a non-proteinogenic derivative of L-proline, stands out as a molecule of significant interest.[1] Its unique structure, featuring a formylated tertiary amine within the rigid pyrrolidine ring, makes it a valuable synthetic intermediate for creating complex peptidomimetics and conformationally restricted peptides.[1][2][3]

Beyond its role as a building block, this compound has emerged as a critical chemical probe. Notably, it acts as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme integral to proline metabolism.[1] This inhibitory action can disrupt proline biosynthesis, a pathway often dysregulated in certain cancer cell lines, thus highlighting its potential as a target for therapeutic intervention.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the synthesis and a robust, multi-faceted strategy for the characterization of this compound. Every protocol is presented as a self-validating system, grounded in established chemical principles to ensure reproducibility and scientific rigor.

Part 1: The Synthesis of this compound via Mixed Anhydride Chemistry

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound hinges on the selective N-formylation of the secondary amine of L-proline. While various formylating agents exist, a highly efficient and widely adopted method involves the in situ generation of acetic formic anhydride.[4][5] This mixed anhydride is typically formed by reacting formic acid with acetic anhydride.[1][6]

The causality behind this choice is rooted in electrophilicity and sterics. The formyl carbonyl carbon in the mixed anhydride is significantly more electrophilic and less sterically hindered than the acetyl carbonyl carbon.[6] This inherent reactivity profile directs the nucleophilic attack from the L-proline nitrogen exclusively to the formyl group, yielding the desired N-formylated product with high selectivity and minimizing the formation of the N-acetylated byproduct.[6][7] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, leading to a tetrahedral intermediate, which then collapses to yield the formamide product with the loss of a leaving group (in this case, an acetate ion).[7][8][9]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials:

-

L-proline (reagent grade)

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Ethyl acetate (HPLC grade)

-

Hexanes (HPLC grade)

-

Silica gel for flash chromatography (230-400 mesh)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (1.0 eq) in formic acid (approx. 3-4 mL per gram of L-proline). Stir until a clear, homogeneous solution is achieved.

-

Expert Insight: The use of formic acid as the solvent ensures that the starting material is fully solvated and readily available for the reaction.

-

-

Controlled Reagent Addition: Cool the solution to 0°C using an ice-water bath. While stirring vigorously, add acetic anhydride (1.5 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.

-

Trustworthiness Check: The reaction is exothermic. A slow, controlled addition is critical to prevent overheating, which could lead to side reactions and degradation of the product. Maintain the temperature below 10°C.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours).

-

Expert Insight: Allowing the reaction to proceed overnight ensures it goes to completion. The progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 10-20% methanol in dichloromethane mobile phase. The product spot should be less polar than the L-proline starting material.

-

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess formic acid and acetic acid. The resulting residue will be a viscous oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1]

-

Column Packing: Pack the column with silica gel using a hexane/ethyl acetate slurry.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing). The exact gradient should be determined by prior TLC analysis.

-

Trustworthiness Check: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions.

-

-

Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid.[10] Dry the product under high vacuum to remove any residual solvent.

Part 2: Comprehensive Characterization of this compound

Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, building a robust and irrefutable profile of the molecule.

Physical and Chemical Properties

A summary of the key physical properties provides the first layer of characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₃ | [1][11][12][13] |

| Molecular Weight | 143.14 g/mol | [1][11][12][13] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 93-94 °C | [13] |

| Specific Optical Rotation | [α]²⁰D = -115° to -130° (c=0.8 in EtOH) | [10] |

| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid | [12][13] |

Spectroscopic and Chromatographic Verification Workflow

The following workflow outlines the logical sequence of analytical techniques used to confirm the product's identity and purity.

Caption: Logical workflow for the characterization of this compound.

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. It is the most powerful tool for unambiguous structure elucidation.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

-

Expected Results:

-

¹H NMR: Expect characteristic signals for the pyrrolidine ring protons (multiplets, ~1.8-3.7 ppm), the α-proton (~4.5 ppm), the carboxylic acid proton (broad singlet, >10 ppm, may exchange with D₂O), and a distinct singlet for the formyl proton (~8.2 ppm).[11] The presence of the formyl proton and the shift of the α-proton compared to L-proline are key indicators of successful formylation.

-

¹³C NMR: Expect signals for the pyrrolidine carbons (~24, 29, 46, 59 ppm), the carboxylic carbonyl carbon (~175 ppm), and the formyl carbonyl carbon (~163 ppm).[11] The appearance of the formyl carbonyl signal is definitive proof of the reaction.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol:

-

Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

-

Expected Results:

-

A broad absorption band from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1650 cm⁻¹ for the C=O stretch of the tertiary amide (the formyl group). The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the formylation of the secondary amine of proline.

-

C. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and elemental composition of the compound.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap for high resolution).

-

-

Expected Results:

-

The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 144.0657, consistent with the molecular formula C₆H₉NO₃.[11][12] High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing definitive evidence of the elemental composition.

-

References

- 1. Buy this compound | 67985-73-3 [smolecule.com]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. N-Formyl-L-proline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound (13200-83-4) for sale [vulcanchem.com]

1-Formyl-L-proline: A Technical Guide to Molecular Structure, Stereochemistry, and Biological Inhibition

Foreword

In the landscape of contemporary biomedical research, the intricate dance of molecular recognition dictates the rhythm of cellular life. Small molecules, by virtue of their specific three-dimensional architecture, can modulate biological processes with profound specificity and potency. 1-Formyl-L-proline is one such molecule, a deceptively simple derivative of the amino acid L-proline, which has garnered significant attention for its role as a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme implicated in the metabolic reprogramming of cancer cells. This guide offers an in-depth exploration of the molecular and stereochemical features of this compound that underpin its biological activity, providing a technical resource for researchers, medicinal chemists, and drug development professionals.

Foundational Concepts: Nomenclature and Core Structure

A precise understanding of a molecule begins with its unambiguous identification and a grasp of its fundamental structure.

IUPAC Name: (2S)-1-formylpyrrolidine-2-carboxylic acid[1]

Synonyms: N-Formyl-L-proline, (S)-1-Formylpyrrolidine-2-carboxylic acid

Molecular Formula: C₆H₉NO₃[1]

Molecular Weight: 143.14 g/mol [1]

The molecular architecture of this compound is characterized by three key features:

-

The L-Proline Scaffold: A pyrrolidine ring that imparts significant conformational rigidity. This five-membered saturated heterocycle is a cornerstone of its structure.

-

The N-Formyl Group: An aldehyde functional group attached to the nitrogen atom of the proline ring. This seemingly minor addition is a critical determinant of its biological interactions.

-

The Carboxylic Acid: The acidic moiety that, at physiological pH, exists predominantly in its carboxylate form, enabling crucial ionic interactions.

The Imperative of Stereochemistry

The biological activity of this compound is inextricably linked to its precise three-dimensional arrangement. The molecule possesses a single chiral center at the alpha-carbon (C2 of the pyrrolidine ring).

-

The (S)-Configuration: The "L" designation in L-proline corresponds to the (S)-configuration under the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is the biologically active form. The stereospecificity of enzyme active sites, such as that of PYCR1, dictates that the enantiomer, (R)-1-formylpyrrolidine-2-carboxylic acid (1-Formyl-D-proline), would not be expected to exhibit the same inhibitory potency. This highlights a fundamental principle in pharmacology: stereochemistry is not a subtle detail but a primary determinant of biological function.

Conformational Dynamics: The Cis-Trans Isomerism

A pivotal aspect of the molecular structure of this compound is the restricted rotation around the N-formyl amide bond. This gives rise to two distinct rotational isomers, or rotamers: cis and trans.

-

cis-isomer: The oxygen of the formyl group and the α-carbon of the proline ring are on the same side of the C-N bond.

-

trans-isomer: The oxygen of the formyl group and the α-carbon of the proline ring are on opposite sides of the C-N bond.

The energy barrier to interconversion between these two states is significant enough that both conformers can coexist in solution at ambient temperatures. The equilibrium between the cis and trans populations is a dynamic process influenced by solvent polarity and pH. This conformational flexibility is not a mere curiosity; it is a critical factor in how the molecule presents itself to its biological target, with one conformer potentially being favored for binding.

Caption: Equilibrium between the cis and trans conformers of this compound.

Synthesis and Spectroscopic Characterization

A Practical Synthetic Protocol

The synthesis of this compound is readily achievable in a laboratory setting. A common and efficient method involves the N-formylation of L-proline using a mixture of formic acid and acetic anhydride.

Step-by-Step Synthesis Workflow:

-

Dissolution: L-proline is dissolved in an excess of formic acid in a suitable reaction vessel.

-

Activation: The solution is cooled in an ice bath, and acetic anhydride is added dropwise with stirring. This in situ generates a mixed anhydride, which is a potent formylating agent.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours to ensure complete conversion.

-

Solvent Removal: Excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield the final product as a crystalline solid.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Spectroscopic Fingerprinting

The structural elucidation and confirmation of this compound rely on a suite of spectroscopic techniques. Due to the limited availability of comprehensive, published spectroscopic data for this compound, we will use N-acetyl-L-proline as a close structural analog to illustrate the expected spectroscopic features. The acetyl group (COCH₃) is structurally and electronically similar to the formyl group (CHO), providing a reliable proxy for demonstrating the principles of spectroscopic analysis in this context.

Table 1: Spectroscopic Data for N-acetyl-L-proline (as an analog for this compound)

| Technique | Key Observables | Interpretation |

| ¹H NMR | Two distinct sets of signals for the proline ring protons and the N-acetyl methyl protons. | The presence of two sets of signals directly confirms the existence of both cis and trans conformers in solution. The ratio of the integrals of corresponding peaks allows for the quantification of the cis:trans ratio. |

| ¹³C NMR | Two distinct signals for the carbonyl carbons (amide and carboxylic acid) and the proline ring carbons. | Similar to ¹H NMR, the doubled peaks in the ¹³C spectrum provide unequivocal evidence for the two rotamers. The chemical shift difference between Cβ and Cγ is diagnostic of the cis (~10 ppm) or trans (~5 ppm) conformation.[2] |

| FT-IR | Strong absorption band around 1730-1700 cm⁻¹.Strong absorption band around 1650-1600 cm⁻¹. | The peak in the 1730-1700 cm⁻¹ range is characteristic of the C=O stretch of the carboxylic acid. The peak in the 1650-1600 cm⁻¹ range corresponds to the C=O stretch of the tertiary amide (the N-acetyl group). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. | Confirms the elemental composition and molecular weight of the synthesized compound. |

Biological Activity: Inhibition of PYCR1

This compound has been identified as a potent inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme that catalyzes the final step in proline biosynthesis.[3][4] PYCR1 is overexpressed in various cancers and plays a crucial role in metabolic reprogramming, supporting tumor growth and survival.[5] Therefore, inhibitors of PYCR1, such as this compound, are valuable as chemical probes and potential starting points for anticancer drug discovery.[3][4]

Quantitative Inhibitory Potency:

-

Ki (Inhibition Constant): 100 µM (competitive with the substrate P5C)[3][4]

-

IC₅₀ (Half-maximal Inhibitory Concentration): 490 µM (at 50 µM NADH and 200 µM L-P5C)[6]

Experimental Protocol: PYCR1 Inhibition Assay

The inhibitory activity of this compound against PYCR1 can be quantified using a continuous spectrophotometric enzyme activity assay.

-

Reagents and Buffers:

-

Recombinant human PYCR1 enzyme.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA).

-

Substrates: Δ¹-pyrroline-5-carboxylate (P5C) and NADH.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., water or DMSO).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format suitable for a plate reader.

-

To each well, add the reaction buffer, a fixed concentration of PYCR1 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the substrates, P5C and NADH.

-

Monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺, which is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

PYCR1-Modulated Signaling Pathways in Cancer

The inhibition of PYCR1 by this compound can impact several downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

References

- 1. N-Formyl-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 1-Formyl-L-proline as an enzyme inhibitor.

An In-Depth Technical Guide to the Mechanism of Action of 1-Formyl-L-proline as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NFLP) has emerged as a significant chemical probe for interrogating the complexities of proline metabolism, a pathway increasingly implicated in various pathological states, notably cancer. This technical guide provides a comprehensive examination of the molecular mechanism by which this compound exerts its inhibitory effects. We will delve into the specific enzymatic target, the kinetics of inhibition, and the structural underpinnings of this interaction. Furthermore, this guide will present detailed experimental protocols for the characterization of this compound and similar enzyme inhibitors, offering a robust framework for researchers and drug development professionals.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative characterized by a formyl group attached to the nitrogen atom of the L-proline ring.[1] Its molecular formula is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol .[1][2][3] The unique structural feature of the aldehyde group confers distinct chemical reactivity and biological activity compared to its parent amino acid, L-proline.[1] This modification has positioned this compound as a valuable tool in chemical biology and a lead compound for the development of therapeutics targeting proline metabolism.[1][4]

The Enzymatic Target: Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

The primary biological target of this compound is Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][4][5] PYCR1 is a critical enzyme in the final step of proline biosynthesis, catalyzing the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline.[5] This process is a key component of the proline cycle, which is increasingly recognized for its role in the metabolic reprogramming of cancer cells to support proliferation and survival.[5] Upregulation of PYCR1 and the proline cycle has been observed in various cancers, making it a promising target for anti-cancer therapies.[5]

The Proline Biosynthesis Pathway

The synthesis of proline from glutamate involves a series of enzymatic reactions. The inhibition of PYCR1 by this compound disrupts this pathway, leading to a depletion of the cellular proline pool.

References

- 1. Buy this compound | 67985-73-3 [smolecule.com]

- 2. This compound | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (13200-83-4) for sale [vulcanchem.com]

- 5. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of N-formyl-L-proline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of N-formyl-L-proline, from its conceptual origins within the broader class of N-formylated peptides to its synthesis, biological functions, and the experimental methodologies used to study it. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing molecule.

The Genesis of a Chemoattractant: Unraveling the Role of N-Formyl Peptides in Innate Immunity

The story of N-formyl-L-proline is intrinsically linked to the discovery of a fundamental mechanism of innate immunity: the recognition of bacterial components by host phagocytic cells. In the late 19th century, Élie Metchnikoff first observed the directed migration of leukocytes towards bacteria, a phenomenon he termed chemotaxis. However, the specific molecular cues guiding this migration remained elusive for decades.

A pivotal breakthrough came from the understanding that bacteria initiate protein synthesis with N-formylmethionine, a modification absent in the cytosolic proteins of eukaryotes.[1] This distinction forms the basis for the recognition of N-formylated peptides as Pathogen-Associated Molecular Patterns (PAMPs) by the innate immune system.[2] These molecules act as potent chemoattractants, guiding phagocytic cells such as neutrophils to sites of bacterial infection.[3]

Early studies in the 1970s by Schiffmann and colleagues demonstrated that synthetic N-formylmethionyl peptides could induce chemotaxis in neutrophils.[1] This seminal work culminated in the isolation and characterization of N-formylmethionyl-leucyl-phenylalanine (fMLF) from Escherichia coli culture filtrates, identifying it as a major and highly potent bacterial chemoattractant.[1][3] This discovery opened the floodgates for the investigation of a new class of immunomodulatory molecules and their receptors.

While much of the early focus was on fMLF, the understanding that a variety of N-formylated peptides could elicit chemotactic responses paved the way for the investigation of other analogues, including N-formyl-L-proline.

N-formyl-L-proline: Physicochemical Properties

N-formyl-L-proline is a derivative of the amino acid L-proline, characterized by the addition of a formyl group to the nitrogen atom of the pyrrolidine ring. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 143.14 g/mol | --INVALID-LINK-- |

| CAS Number | 13200-83-4 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 93-94 °C | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis of N-formyl-L-proline

The N-formylation of amino acids is a fundamental reaction in peptide chemistry and for the generation of biologically active molecules. A common and effective method for the synthesis of N-formyl-L-proline is through the use of a mixed anhydride of formic acid and acetic acid.

Experimental Protocol: Synthesis via Acetic Formic Anhydride

This protocol describes the in situ generation of acetic formic anhydride for the subsequent N-formylation of L-proline.

Materials:

-

L-proline

-

Formic acid (≥95%)

-

Acetic anhydride

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Preparation of Acetic Formic Anhydride (in situ): In a round-bottom flask cooled in an ice bath, slowly add acetic anhydride to an equimolar amount of formic acid with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Allow the mixture to stir for 1-2 hours at 0-5°C to ensure the formation of the mixed anhydride.

-

N-Formylation of L-proline: Dissolve L-proline in a suitable solvent (e.g., a mixture of water and a miscible organic solvent if necessary to aid solubility, though direct addition to the anhydride mixture may be possible). Slowly add the L-proline solution to the pre-formed acetic formic anhydride mixture while maintaining the low temperature and stirring.

-

Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl-L-proline.

-

The crude product can be further purified by recrystallization or column chromatography.

-

The Formyl Peptide Receptors: Gateways for Chemotactic Signaling

The biological effects of N-formyl peptides are mediated by a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). In humans, there are three members of this family: FPR1, FPR2, and FPR3.[2] FPR1 is the high-affinity receptor for many N-formylated peptides, including the archetypal fMLF, and is considered the primary receptor for initiating the chemotactic response in neutrophils.[4][5]

FPR1 Signaling Cascade

Upon binding of an N-formylated ligand like N-formyl-L-proline, FPR1 undergoes a conformational change, initiating a cascade of intracellular signaling events. This process is crucial for translating the extracellular chemotactic signal into directed cell movement and other cellular responses.

Caption: FPR1 signaling cascade initiated by N-formyl-L-proline.

The binding of N-formyl-L-proline to FPR1 triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] These signaling events, along with the activation of other pathways such as the MAP kinase cascade, culminate in the cytoskeletal rearrangements necessary for chemotaxis, as well as other neutrophil functions like degranulation and the production of reactive oxygen species.

Quantifying Chemotactic Activity: The Boyden Chamber Assay

The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of cells to a specific agent.[7]

Experimental Protocol: Neutrophil Chemotaxis Assay

Materials:

-

Boyden chamber apparatus with microporous membranes (e.g., 3 µm pore size for neutrophils)

-

Human neutrophils isolated from peripheral blood

-

N-formyl-L-proline

-

Chemotaxis buffer (e.g., HBSS with calcium, magnesium, and 0.1% BSA)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa or Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add chemotaxis buffer containing various concentrations of N-formyl-L-proline (and a buffer-only control) to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Carefully add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Scrape the non-migrated cells from the top surface of the membrane.

-

Fix the membrane in methanol and stain with a suitable staining solution.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.

-

-

Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the buffer control).

Caption: Workflow for a Boyden chamber chemotaxis assay.

Biological Activities and Future Directions

The primary and most well-established biological activity of N-formyl-L-proline is its role as a chemoattractant for phagocytic leukocytes, particularly neutrophils.[8] By activating FPR1, it plays a role in guiding these immune cells to sites of bacterial infection and tissue damage.

More recently, N-formyl-L-proline has been identified as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in proline biosynthesis. This discovery has opened up new avenues of research into the potential therapeutic applications of N-formyl-L-proline and its derivatives in cancer metabolism, as some cancer cells exhibit a dependency on proline biosynthesis.

The study of N-formyl-L-proline and its interactions with the innate immune system continues to be an active area of research. A deeper understanding of its specific roles in inflammation and its off-target effects, such as the inhibition of PYCR1, will be crucial for harnessing its therapeutic potential. Future work will likely focus on developing more potent and selective analogues of N-formyl-L-proline for the targeted modulation of inflammatory responses and cancer cell metabolism.

References

- 1. Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of neutrophils by N-formyl chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Formyl-L-proline: A Technical Guide

This guide provides an in-depth technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 1-Formyl-L-proline (also known as N-Formyl-L-proline). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for understanding the structural nuances of this molecule, explaining the causality behind spectral features and providing a basis for empirical analysis.

Introduction: The Significance of this compound

This compound (C₆H₉NO₃, M.W. 143.14 g/mol ) is a derivative of the amino acid L-proline, featuring a formyl group attached to the secondary amine of the pyrrolidine ring.[1][2] This modification is more than a simple synthetic curiosity; N-formylated peptides in nature act as potent chemoattractants for phagocytic leukocytes, playing a role in the innate immune response.[3] Furthermore, this compound itself has been identified as a targeted inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in proline metabolism and potentially linked to cancer cell proliferation.[1]

Accurate structural confirmation and purity assessment are paramount for any study involving this molecule. Spectroscopic methods provide the definitive fingerprint for its identity and conformational behavior. This guide details the expected spectroscopic signatures and the rationale for their interpretation.

Molecular Structure and Conformational Isomerism

A unique feature of N-acylproline derivatives is the restricted rotation around the tertiary amide bond (formyl C-N bond). This results in the presence of two distinct and slowly interconverting rotational isomers (rotamers) in solution: the cis and trans conformers. This phenomenon is critical to understanding the molecule's NMR spectrum, where two sets of signals are often observed for the proline ring atoms.

Diagram 1: Molecular Structure of this compound with Atom Numbering

References

An In-depth Technical Guide to the Solubility and Stability of 1-Formyl-L-proline for Researchers and Drug Development Professionals

Abstract

1-Formyl-L-proline, a derivative of the amino acid L-proline, is a compound of increasing interest in pharmaceutical research and development due to its unique structural features and potential biological activities.[1] A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different stress conditions, is paramount for its successful application in drug formulation and development. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It further outlines detailed experimental protocols for researchers to determine these critical parameters, ensuring the development of robust and reliable analytical methods and formulations.

Introduction to this compound

This compound, with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol , is a non-proteinogenic amino acid.[1] Its structure is characterized by a pyrrolidine ring with a formyl group attached to the nitrogen atom and a carboxylic acid group at the C-2 position.[1][2] This unique combination of a secondary amide and a carboxylic acid within a constrained cyclic structure imparts specific chemical properties that influence its behavior in solution and its susceptibility to degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility and stability behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1][3][4] |

| Molecular Weight | 143.14 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystalline powder | [5] |

| Melting Point | 93-94 °C | [2] |

| pKa | 3.66 ± 0.20 (Predicted) | [2] |

| LogP (Predicted) | -0.1 | [3][4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and the feasibility of developing various dosage forms. While specific quantitative solubility data for this compound is not extensively available in public literature, its structural similarity to L-proline allows for informed predictions. L-proline is known to be highly soluble in water and other polar solvents.[6][7][8][9]

Predicted Solubility Behavior

Based on its chemical structure, which includes a polar carboxylic acid group and a moderately polar formamide group, this compound is expected to exhibit good solubility in polar protic and aprotic solvents. The predicted solubility trend is as follows:

-

High Solubility: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Moderate Solubility: Isopropanol, Acetonitrile, Acetone

-

Low to Insoluble: Tetrahydrofuran (THF), Toluene, Hexane, and other non-polar organic solvents.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at ambient and elevated temperatures.

Materials:

-

This compound (of known purity)

-

Solvents: Purified Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the sample through a syringe filter to remove any undissolved solids.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Proposed Table for Reporting this compound Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| Isopropanol | 25 | ||

| 37 | |||

| Acetonitrile | 25 | ||

| 37 | |||

| Acetone | 25 | ||

| 37 | |||

| THF | 25 | ||

| 37 |

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible formulation components. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13]

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

-

Hydrolysis: The formyl group, being an amide, is susceptible to hydrolysis under both acidic and basic conditions, which would yield L-proline and formic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: While the molecule does not contain highly susceptible moieties for oxidation, forced oxidative conditions (e.g., using hydrogen peroxide) should be investigated.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur. Studies on the thermal decomposition of proline suggest that complex reactions can take place at high temperatures.[14]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation. The N-formyl group could potentially be a chromophore that absorbs UV light, initiating photochemical reactions.[15]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to investigate the intrinsic stability of this compound.[13]

Objective: To identify the degradation products of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/PDA and/or HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (start with 0.1 M). Store at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (start with 0.1 M). Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (start with 3%). Store at room temperature.

-

Thermal Degradation: Store the solid drug substance and the stock solution in an oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The goal is to achieve a target degradation of 5-20%.[11]

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the unstressed control, using a suitable analytical method (e.g., HPLC-UV/PDA).

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

Mass balance should be assessed to ensure that all degradation products are accounted for.

-

Data Presentation:

The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation and the number of degradation products formed under each condition.

Table 3: Proposed Table for Summarizing Forced Degradation Results

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl | 24 | RT | ||

| 1 M HCl | 24 | 60 | ||

| 0.1 M NaOH | 24 | RT | ||

| 3% H₂O₂ | 24 | RT | ||

| Heat (Solid) | 48 | 80 | ||

| Heat (Solution) | 48 | 80 | ||

| Photostability | - | ICH Q1B |

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[16][17][18][19][20] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used technique for this purpose.

Proposed HPLC Method Parameters

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV scan).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Method Validation

The developed method must be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Forced Degradation Studies

Caption: Logical flow for conducting forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictions based on its chemical structure offer valuable initial insights, rigorous experimental evaluation as outlined in the provided protocols is essential for comprehensive characterization. The successful execution of these studies will enable researchers and drug development professionals to formulate stable and effective pharmaceutical products containing this compound. The development of a validated stability-indicating analytical method is a critical prerequisite for accurate stability assessment and is a key outcome of the proposed forced degradation studies. Further research into the compatibility of this compound with common pharmaceutical excipients is also recommended to support formulation development.

References

- 1. Buy this compound | 67985-73-3 [smolecule.com]

- 2. This compound (13200-83-4) for sale [vulcanchem.com]

- 3. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Formyl-L-proline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 13. Forced Degradation [sgs.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpras.com [ijpras.com]

A Guide to the Thermochemical Characterization of 1-Formyl-L-proline

Introduction

1-Formyl-L-proline, an N-formylated derivative of the proteinogenic amino acid L-proline, presents a unique molecular scaffold relevant in peptidomimetics and as a potential intermediate in pharmaceutical synthesis.[1] A comprehensive understanding of its thermochemical properties—namely the enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation—is fundamental for predicting its stability, reactivity, and behavior in various chemical environments. Such data is critical for process optimization, safety assessments, and computational modeling in drug development and chemical manufacturing.

This technical guide provides a framework for the determination of the key thermochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the established, state-of-the-art methodologies and the scientific rationale behind them. It is designed to equip researchers, scientists, and drug development professionals with the necessary principles and protocols to either undertake this characterization or critically evaluate computationally derived data.

Part 1: Core Thermochemical Principles

The stability and energy profile of a molecule like this compound is defined by several key thermodynamic quantities:

-

Standard Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant pressure. Its temperature dependence is crucial for calculating changes in enthalpy and entropy over different temperature ranges.

-

Standard Molar Entropy (S°) : A measure of the molecular disorder or randomness of a substance under standard conditions. It is determined by integrating heat capacity data from near absolute zero, based on the Third Law of Thermodynamics.

-

Standard Gibbs Free Energy of Formation (ΔfG°) : The ultimate indicator of a compound's thermodynamic stability and spontaneity of formation under standard conditions. It is calculated from the enthalpy and entropy of formation via the Gibbs-Helmholtz equation.[2][3]

The interplay of these properties governs the chemical behavior of this compound. Their experimental determination requires precise calorimetric techniques, which are detailed in the following sections.

Part 2: Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the solid state is most accurately determined by measuring the energy of combustion using a bomb calorimeter.[4] For a nitrogen-containing compound like this compound (C₆H₉NO₃), a rotating-bomb calorimeter is the authoritative instrument to ensure all products are in a well-defined final state.

Causality in Experimental Design

-

Why Oxygen Bomb Calorimetry? Combustion is a highly exothermic process that goes to completion, allowing for a precise measurement of the total energy released. This energy can then be related back to the enthalpy of formation through Hess's Law.[5]

-

Why a Rotating Bomb? The combustion of organic compounds containing nitrogen and carbon produces a mixture of gaseous CO₂, gaseous N₂, and an aqueous solution of nitric acid (HNO₃) from the residual nitrogen and water. A static bomb can result in an ill-defined concentration of nitric acid. Rotating the bomb after combustion ensures that the interior surfaces are washed down, creating a homogeneous and well-defined aqueous acid solution, which is essential for accurate energy corrections.[6]

Experimental Workflow: Rotating-Bomb Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via rotating-bomb calorimetry.

Detailed Protocol

-

Calibration: The energy equivalent of the calorimeter system (Ccal) must first be determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[6]

-

Sample Preparation: A pellet of pure, dry this compound (approx. 0.5-1.0 g) is weighed to a precision of ±0.01 mg. The pellet is placed in a platinum crucible. A known mass of a cotton fuse is attached to the platinum ignition wire, with the fuse touching the sample.

-

Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor, leading to a well-defined final state for any acids formed. The bomb is sealed, purged of air, and pressurized with high-purity oxygen.

-

Combustion: The bomb is submerged in the water-filled calorimeter bucket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision until a final, stable temperature is reached.

-

Analysis and Calculation:

-

The gross heat evolved (Qtotal) is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

The bomb is depressurized, and the internal contents are carefully washed out. The amount of nitric acid formed is quantified by titration with a standard NaOH solution.

-

Corrections are applied for the heat released by the combustion of the cotton fuse and the energy of formation of nitric acid.

-

These corrections yield the standard internal energy of combustion (ΔcU°).

-

The standard enthalpy of combustion (ΔcH°) is then calculated using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.[6]

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[5]

-

Part 3: Heat Capacity and Entropy Determination

The standard molar entropy (S°) is obtained by measuring the molar heat capacity (Cp) as a function of temperature from near absolute zero (T ≈ 0 K) to the desired temperature (e.g., 298.15 K). Adiabatic vacuum calorimetry is the gold standard for these measurements, though modern differential scanning calorimeters (DSC) also provide reliable data.[7][8]

Experimental Workflow: Heat Capacity by DSC

Caption: Logical flow for determining Standard Molar Entropy from Heat Capacity data.

Detailed Protocol (DSC)

-

Baseline Measurement: An initial DSC run is performed with two empty, matched aluminum crucibles to measure the baseline heat flow of the instrument over the desired temperature range (e.g., 180 K to 400 K).

-

Standard Measurement: A precisely weighed disc of a sapphire standard (α-Al₂O₃), for which the heat capacity is accurately known, is placed in the sample crucible and the run is repeated. This allows for the calibration of the instrument's heat flow signal.

-

Sample Measurement: A known mass of this compound is hermetically sealed in a sample crucible. The DSC run is performed under the exact same conditions (heating rate, atmosphere) as the baseline and standard runs.

-

Calculation of Cp: The heat capacity of the sample at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference of the sapphire standard.

-

Calculation of S°:

-

The experimental Cp data is extrapolated to 0 K using a suitable model, such as the Debye model (Cp ∝ T³ at low temperatures).

-

The standard molar entropy at 298.15 K is then calculated by numerically integrating the function Cp/T with respect to temperature from 0 K to 298.15 K.

-

Part 4: Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) is the definitive measure of a compound's stability. It is not typically measured directly but is calculated from the experimentally determined ΔfH° and S° values.[3]

The calculation relies on the fundamental Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔfS°

Where:

-

ΔfH° is the standard enthalpy of formation of this compound.

-

T is the standard temperature (298.15 K).

-

ΔfS° is the standard entropy of formation, calculated from the absolute standard entropy of the compound (S°compound) and its constituent elements in their standard states (S°elements): ΔfS° = S°(C₆H₉NO₃) - [6·S°(C, graphite) + 4.5·S°(H₂, g) + 0.5·S°(N₂, g) + 1.5·S°(O₂, g)]

A negative ΔfG° value indicates that the formation of the compound from its elements is a spontaneous process and that the compound is thermodynamically stable with respect to its elements.

Part 5: Data Summary and the Role of Computational Chemistry

Given the current scarcity of public experimental data, computational chemistry serves as a powerful predictive tool. Methods like G4 theory, often combined with isodesmic reaction schemes, can provide highly accurate estimates for gas-phase enthalpies of formation, which can then be combined with an estimated enthalpy of sublimation to predict solid-state properties.[9] Any computational data should, however, be validated by the experimental methods outlined in this guide.

The following table summarizes the known physical properties of this compound and provides a template for its complete thermochemical characterization.

| Property | Value | Source / Method |

| Molecular Formula | C₆H₉NO₃ | - |

| Molecular Weight | 143.14 g/mol | [10][11] |

| Melting Point | 93-94 °C | Experimental[12] |

| Standard Enthalpy of Formation (solid, 298.15 K), ΔfH° | To be determined | Rotating-Bomb Calorimetry |

| Standard Molar Heat Capacity (solid, 298.15 K), Cp | To be determined | DSC / Adiabatic Calorimetry |

| Standard Molar Entropy (solid, 298.15 K), S° | To be determined | Integration of Cp/T Data |

| Standard Gibbs Free Energy of Formation (solid, 298.15 K), ΔfG° | To be determined | Calculation from ΔfH° and S° |

Conclusion

A thorough thermochemical characterization of this compound is essential for its effective application in research and development. This guide outlines the authoritative, self-validating experimental workflows required to determine its fundamental thermodynamic properties. By employing high-precision techniques such as rotating-bomb calorimetry and differential scanning calorimetry, researchers can obtain the accurate data needed for process modeling, stability analysis, and ensuring the safety and efficiency of chemical processes involving this compound. The principles and protocols described herein represent the standard for achieving a complete and reliable thermochemical profile.

References

- 1. Buy this compound | 67985-73-3 [smolecule.com]

- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. irispublishers.com [irispublishers.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Gas-phase enthalpies of formation and enthalpies of sublimation of amino acids based on isodesmic reaction calculations. | Semantic Scholar [semanticscholar.org]

- 10. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (13200-83-4) for sale [vulcanchem.com]

A-Technical-Guide-to-Quantum-Chemical-Calculations-for-1-Formyl-L-proline

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Formyl-L-proline, a non-proteinogenic amino acid with significant implications in medicinal chemistry, particularly as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a potential target in cancer therapy.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings and practical application of computational methods to elucidate the electronic structure, conformational landscape, and spectroscopic properties of this molecule. We will explore the rationale behind selecting appropriate theoretical levels and basis sets, detail a step-by-step computational workflow, and present data in a clear, actionable format. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound is a derivative of the amino acid L-proline, characterized by a formyl group attached to the nitrogen atom of the pyrrolidine ring.[1][2] This modification imparts unique structural and electronic properties that are central to its biological activity. Notably, it has been identified as an inhibitor of PYCR1, an enzyme crucial for proline biosynthesis, which is often upregulated in cancer cells. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound at a quantum mechanical level is paramount for deciphering its mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum chemical calculations offer a powerful lens to investigate molecular systems with a level of detail that is often inaccessible through experimental techniques alone.[3] By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular properties, including:

-

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

-

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative energies.[4][5][6][7]

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm its structure.

-

Electronic Properties: Analyzing molecular orbitals, charge distribution, and electrostatic potential to understand reactivity and intermolecular interactions.

This guide will provide a robust computational protocol for the comprehensive in silico characterization of this compound, empowering researchers to gain deeper insights into its chemical behavior and biological function.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. This section will discuss the rationale for selecting appropriate levels of theory for studying this compound.

Theoretical Methods: Balancing Accuracy and Computational Cost

A hierarchy of theoretical methods exists, each with its own trade-offs between accuracy and computational expense.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8][9] While computationally efficient, HF theory neglects electron correlation, the interaction between electrons, which can lead to inaccuracies in predicting certain properties.[8][10]

-

Post-Hartree-Fock Methods: These methods build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational cost.[8][10][11][12] Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. For a molecule of the size of this compound, these methods can be computationally demanding but may be necessary for benchmarking or high-accuracy calculations of specific properties.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[13][14] Instead of the complex wavefunction, DFT uses the electron density to calculate the system's energy. The accuracy of DFT depends on the chosen exchange-correlation functional. For molecules like this compound, hybrid functionals such as B3LYP are often a good starting point, as they have been shown to provide reliable results for a wide range of organic systems.[13][14]

Expert Insight: For initial explorations of the conformational landscape and geometry optimizations of this compound, DFT with a functional like B3LYP is highly recommended. For more accurate energy calculations or to investigate properties sensitive to electron correlation, benchmarking with a post-Hartree-Fock method like MP2 may be beneficial.

Basis Sets: The Building Blocks of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation.

-

Pople-style Basis Sets: These are widely used and are denoted by a systematic nomenclature, such as 6-31G*.[15][16][17] The "6-31G" part indicates a split-valence basis set, where valence electrons are described by two basis functions, providing more flexibility. The asterisk () signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing anisotropic electron distributions in molecules with heteroatoms and multiple bonds.[15][17] For anions or systems with significant negative charge, adding diffuse functions (e.g., 6-31+G) is recommended.

-

Dunning's Correlation-Consistent Basis Sets: These basis sets, such as cc-pVDZ and cc-pVTZ, are designed to systematically converge towards the complete basis set limit.[15][16] They are generally more accurate than Pople-style basis sets of a similar size and are particularly well-suited for correlated post-Hartree-Fock calculations.

Authoritative Recommendation: For DFT calculations on this compound, the 6-31G* basis set provides a good starting point for geometry optimizations and frequency calculations. For higher accuracy, particularly for single-point energy calculations, upgrading to a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is advisable.[18]

The Computational Workflow: A Step-by-Step Guide

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be logical and self-validating, ensuring the reliability of the obtained results.

Diagram: Computational Workflow for this compound

Caption: A schematic of the quantum chemical calculation workflow for this compound.

Experimental Protocol 1: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation:

-

Draw the 2D structure of this compound using a molecule editor.

-

Convert the 2D structure to a 3D model. Most molecular modeling software has this functionality.

-

Perform an initial, low-level conformational search using molecular mechanics to identify a few low-energy starting geometries. This is particularly important for a flexible molecule like this compound.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a geometry optimization using DFT. A recommended level of theory is B3LYP with the 6-31G* basis set.

-